2-Quinoxalineacetonitrile

Medicinal Chemistry Organic Synthesis Building Block

Researchers synthesizing kinase-focused libraries often face time-consuming functionalization of inert quinoxaline cores. 2-Quinoxalineacetonitrile (CAS 14068-13-4) eliminates this bottleneck with a pre-installed nitrile handle, enabling direct late-stage diversification without toxic cyanide reagents. · Accelerates SAR: Hydrolyzes to carboxylic acid (60-85% yield) or reduces to primary amine, providing rapid access to focused analog libraries. · Improves Lead Properties: The neutral nitrile (HBD=0, LogP 0.53) enhances passive permeability over carboxylic acid analogs, yielding cleaner cellular assay data. · Simplifies Scale-up: Defined melting point (116-117°C) and >95% purity facilitate crystallization-based purification for robust in-process control.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 14068-13-4
Cat. No. B083244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinoxalineacetonitrile
CAS14068-13-4
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CC#N
InChIInChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2
InChIKeyIYSRPUZNTHPOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinoxalineacetonitrile: Strategic Building Block


2-Quinoxalineacetonitrile (CAS 14068-13-4), also known as 2-(quinoxalin-2-yl)acetonitrile, is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core directly appended with an acetonitrile group at the 2-position . This distinct architecture renders it a versatile synthetic intermediate with a calculated LogP of 0.53, molecular weight of 169.18 g/mol, and melting point of 116-117°C . Its bifunctional nature—featuring both the planar, aromatic quinoxaline pharmacophore and the reactive nitrile handle—enables its application as a strategic scaffold for constructing kinase inhibitor libraries and functional materials .

Why Generic Substitution Fails for 2-Quinoxalineacetonitrile


Substituting 2-Quinoxalineacetonitrile with close structural analogs, such as the unsubstituted quinoxaline (CAS 91-19-0) or 2-quinoxalinecarboxylic acid (CAS 879-65-2), introduces critical functional deficits that compromise downstream synthetic efficiency and molecular diversity. Unsubstituted quinoxaline lacks the reactive nitrile handle necessary for late-stage diversification via hydrolysis, reduction, or cycloaddition, requiring additional steps for functionalization . Conversely, the carboxylic acid analog presents a hydrogen bond donor (HBD count of 1) and increased polarity (LogP ~0.3) that can negatively impact passive membrane permeability and complicate purification protocols compared to the neutral nitrile of 2-Quinoxalineacetonitrile (HBD count of 0, LogP 0.53) . Such differences are not trivial; they directly influence reaction yields, crystallinity, and the physicochemical profile of final drug candidates, making direct interchange without process re-optimization scientifically unsound.

2-Quinoxalineacetonitrile: Quantitative Differentiation


Synthetic Versatility: Derivatization Yield Advantage

2-Quinoxalineacetonitrile enables direct, high-yielding transformation to key pharmacophores that are inaccessible from unsubstituted quinoxaline without prior functionalization. Specifically, acid- or base-catalyzed hydrolysis converts the nitrile to 2-quinoxalineacetic acid with reported yields of 60-85% under optimized conditions . Furthermore, catalytic hydrogenation (H2, Pd/C) reduces the nitrile to the corresponding primary amine (2-quinoxalineethylamine), a valuable handle for amide coupling and reductive amination, in high conversion . In contrast, unsubstituted quinoxaline lacks this latent reactivity; introducing an equivalent acetic acid or ethylamine moiety would require multi-step sequences involving halogenation (e.g., 2-chloroquinoxaline synthesis) followed by nucleophilic substitution or metal-catalyzed cross-coupling, adding 1-2 synthetic steps and reducing overall yield.

Medicinal Chemistry Organic Synthesis Building Block

Physicochemical Profile: LogP and H-Bond Donor Capacity

The nitrile group of 2-Quinoxalineacetonitrile confers a distinct physicochemical profile compared to its carboxylic acid analog, 2-quinoxalinecarboxylic acid (CAS 879-65-2), which is critical for drug design. 2-Quinoxalineacetonitrile has a calculated LogP of 0.53 and zero hydrogen bond donors (HBD=0) . In contrast, 2-quinoxalinecarboxylic acid has a lower LogP (predicted ~0.3) and one hydrogen bond donor (HBD=1) . This difference in lipophilicity (ΔLogP ≈ +0.2) and H-bonding capacity directly impacts passive membrane permeability, with the neutral nitrile often preferred for achieving oral bioavailability and blood-brain barrier penetration in CNS-targeted programs. The absence of an acidic proton in the nitrile also simplifies purification and storage, avoiding issues of salt formation and hygroscopicity common with carboxylic acids.

ADME/Tox Drug Design Physicochemical Properties

Solid-State Properties: Melting Point for QC vs. 3-Methyl Analog

2-Quinoxalineacetonitrile exhibits distinct solid-state and spectral properties that facilitate its identification and purity assessment, differentiating it from the closely related 3-methyl analog, 2-(3-methylquinoxalin-2-yl)acetonitrile (CAS 91093-26-4). 2-Quinoxalineacetonitrile has a reported melting point of 116-117°C and a refractive index of 1.651 . In comparison, the 3-methyl analog, while sharing the nitrile group, has a different molecular weight (183.21 g/mol vs. 169.18 g/mol) and is likely to exhibit a shifted melting point due to the additional methyl group disrupting crystal packing . This difference provides a straightforward quality control checkpoint: procurement of the correct, non-methylated scaffold can be rapidly confirmed via melting point determination or refractive index measurement, avoiding cross-contamination or misidentification with the methyl-substituted version which may have divergent reactivity or biological activity in downstream applications.

Analytical Chemistry Quality Control Chemical Procurement

2-Quinoxalineacetonitrile: Optimal Procurement and Applications


Kinase Inhibitor Library Synthesis

This compound is ideal for programs where a quinoxaline core needs to be elaborated into diverse analogs via the nitrile handle. Its high-yielding hydrolysis to the carboxylic acid (60-85%) and reduction to the primary amine enable the rapid synthesis of focused libraries for structure-activity relationship (SAR) studies . The optimized LogP (0.53) and zero HBD count make the parent scaffold and its early derivatives more likely to possess favorable permeability, a critical factor in oral kinase inhibitor design .

Scalable Synthesis of Quinoxaline-Containing APIs

For process chemists, 2-Quinoxalineacetonitrile offers a strategic advantage in telescoping synthetic sequences. The pre-installed nitrile eliminates the need for halogenation and subsequent substitution steps that often involve toxic or expensive reagents (e.g., KCN, Pd catalysts) . The compound's defined melting point (116-117°C) and commercial availability at >98% purity facilitate robust in-process control and final API purification by crystallization, streamlining scale-up .

Bifunctional Degrader (PROTAC) and Probe Design

The combination of a drug-like quinoxaline core with a chemically orthogonal nitrile group makes this scaffold particularly valuable for assembling bifunctional molecules. The nitrile can be reduced to a primary amine, serving as a convenient attachment point for linkers to E3 ligase ligands (for PROTACs) or fluorophores . The non-ionizable nature of the nitrile minimizes interference with cellular permeability assays, a common pitfall when using carboxylic acid linkers, thus providing cleaner data in target engagement studies .

Technical Documentation Hub

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